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molecular formula C16H20N4O2S B8430260 2-Amino-4-morpholin-4-ylmethylthiazole-5-carboxylic acid benzylamide

2-Amino-4-morpholin-4-ylmethylthiazole-5-carboxylic acid benzylamide

Cat. No. B8430260
M. Wt: 332.4 g/mol
InChI Key: KROGUHUIGGWDKT-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

A solution of crude 2-(tert-butoxycarbonylamino)-4-morpholin-4-ylmethylthiazole-5-carboxylic acid benzylamide (0.18 mmol) from the previous step in methanol (5 mL) was treated with hydrochloric acid solution (3 mL, 4 M solution in dioxanes) and the reaxtion mixture was stirred at ambient temperature until the reaction was completed. The mixture was then concentrated and purified by preparative HPLC (acetone/water gradient) to afford 2-amino-4-morpholin-4-ylmethylthiazole-5-carboxylic acid benzylamide (0.030 g).
Name
2-(tert-butoxycarbonylamino)-4-morpholin-4-ylmethylthiazole-5-carboxylic acid benzylamide
Quantity
0.18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([C:11]1[S:15][C:14]([NH:16]C(OC(C)(C)C)=O)=[N:13][C:12]=1[CH2:24][N:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>CO>[CH2:1]([NH:8][C:9]([C:11]1[S:15][C:14]([NH2:16])=[N:13][C:12]=1[CH2:24][N:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(tert-butoxycarbonylamino)-4-morpholin-4-ylmethylthiazole-5-carboxylic acid benzylamide
Quantity
0.18 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)NC(=O)OC(C)(C)C)CN1CCOCC1
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaxtion mixture was stirred at ambient temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (acetone/water gradient)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)N)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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